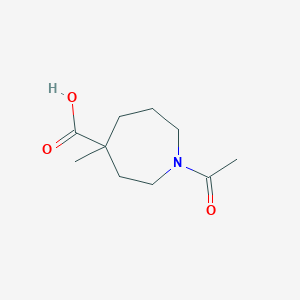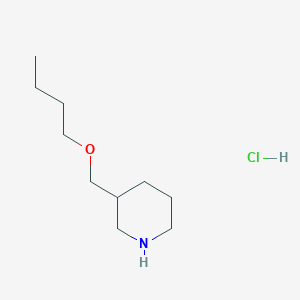
3-(Aminomethyl)benzamide hydrochloride
Overview
Description
3-(Aminomethyl)benzamide hydrochloride is a compound with the CAS Number: 903556-10-5 . It has a molecular weight of 186.64 and a linear formula of C8H11CLN2O . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)benzamide hydrochloride is represented by the linear formula C8H11CLN2O . The molecular weight is 186.64 .Chemical Reactions Analysis
The synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
3-(Aminomethyl)benzamide hydrochloride has a molecular weight of 186.64 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Potential Tyrosine Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential anticancer agents .
- Methods of Application : The cytotoxicity activity of the designed compounds was studied in two hematological and five solid cell lines in comparison with the reference drugs .
- Results : The majority of the compounds showed a potent inhibitory activity against the tested kinases .
Proteolytic Enzymes Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Derivatives of benzylamine and benzamidine, which could potentially include “3-(Aminomethyl)benzamide hydrochloride”, were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
- Methods of Application : Not specified .
- Results : Not specified .
Pharmaceutical Industry
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Amides are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results : Not specified .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Application Summary : Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas .
- Methods of Application : Not specified .
- Results : Not specified .
Anti-Tumour, Anti-Microbial, Antibacterial, Anti-Fungal, Anti-HSV, Antioxidant, Analgesic, and Anti-Inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzamides have been widely used in medical, industrial, biological and potential drug industries for their anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines .
- Results : Not specified .
Synthesis of Strongly Acidic Benzamide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Strongly acidic benzamide derivatives have been synthesized and found to be stable in dilute aqueous solutions . These types of compounds have attracted little attention and have not thoroughly been explored with regards to their applications .
- Methods of Application : The synthesis of these compounds involves the replacement of one or both of the oxygens in benzoic acids with the trifluoromethanesulfonamide group .
- Results : The synthesized compounds were found to be stable in dilute aqueous solutions and were even more stable in 0.5 M aqueous HCl than the corresponding N-triflyl-benzamide .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWSTKNVRDIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzamide hydrochloride | |
CAS RN |
903556-10-5 | |
| Record name | 3-(aminomethyl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)






![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)


![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)